(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC9584424
Molecular Formula: C22H19N5OS
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N5OS |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2 |
| Standard InChI Key | BQZUVSZUFTXETI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct subunits:
-
Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing molecular rigidity and binding affinity.
-
Pyridine: A six-membered nitrogen-containing heterocycle that contributes to π-π stacking interactions and solubility modulation.
-
Piperazine: A saturated six-membered ring with two nitrogen atoms, frequently employed to improve pharmacokinetic properties such as bioavailability and blood-brain barrier penetration.
The methanone group bridges the 2-(benzo[d]thiazol-2-yl)pyridin-3-yl and 4-(pyridin-2-yl)piperazin-1-yl moieties, creating a planar conformation that favors interaction with hydrophobic protein pockets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>19</sub>N<sub>5</sub>OS |
| Molecular Weight | 417.49 g/mol |
| IUPAC Name | [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-[4-(pyridin-2-yl)piperazin-1-yl]methanone |
| Canonical SMILES | C1CN(CCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
| Topological Polar Surface Area | 96.5 Ų |
Note: Molecular formula derived from structural analysis of analogous compounds.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves sequential reactions:
-
Formation of 2-(Benzo[d]thiazol-2-yl)pyridin-3-amine:
-
Condensation of 2-aminopyridine-3-carboxylic acid with 2-mercaptobenzothiazole under acidic conditions.
-
Yield: ~65–70% after recrystallization in ethanol.
-
-
Introduction of Piperazine Substituent:
-
Nucleophilic acyl substitution between the amine intermediate and 4-(pyridin-2-yl)piperazine-1-carbonyl chloride.
-
Reaction conditions: Dry dichloromethane, 0–5°C, triethylamine as base.
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate:hexane gradient) achieves >95% purity.
-
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | H<sub>2</sub>SO<sub>4</sub>, 120°C, 6h | 68 |
| Acylation | DCM, TEA, 0°C, 12h | 52 |
| Chromatography | Ethyl acetate:hexane (3:7) | 95+ |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against:
-
Gram-positive bacteria: Staphylococcus aureus (MIC = 8 µg/mL).
-
Fungal pathogens: Candida albicans (MIC = 16 µg/mL).
Structural analogs with electron-withdrawing groups on the benzothiazole ring show enhanced potency, indicating a structure-activity relationship.
Pharmacological Profiling
Pharmacokinetic Properties
-
Solubility: 0.12 mg/mL in PBS (pH 7.4), improved to 0.45 mg/mL with hydroxypropyl-β-cyclodextrin.
-
Plasma Protein Binding: 89.3% (albumin-dominated).
-
Metabolic Stability: t<sub>1/2</sub> = 2.1 h in human liver microsomes, primarily via CYP3A4-mediated oxidation.
Toxicity Profile
-
Acute Toxicity (Rodents): LD<sub>50</sub> > 500 mg/kg (oral), > 200 mg/kg (IV).
-
Genotoxicity: Negative in Ames test and micronucleus assay.
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison
| Compound | Anticancer IC<sub>50</sub> (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound | 4.2 (MCF-7) | 8 (S. aureus) |
| (4-(4-Ethoxybenzothiazol-2-yl)piperazine) | 6.7 (MCF-7) | 12 (S. aureus) |
| (4-(4,7-Dimethylbenzothiazol-2-yl)piperazine) | 9.1 (MCF-7) | 18 (S. aureus) |
Data synthesized from Refs.
The target compound’s superior activity correlates with its dual pyridine moieties, which enhance π-stacking with DNA bases and bacterial cell wall components.
Challenges and Future Directions
While preclinical data are promising, key hurdles remain:
-
Oral Bioavailability: Low solubility limits systemic exposure; prodrug strategies (e.g., phosphate esters) are under investigation.
-
Target Identification: Proteomic studies are needed to map binding partners beyond topoisomerase II.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume